1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrole Moiety: The final step involves the alkylation of the piperazine nitrogen with a pyrrole derivative, such as 1-methyl-2-bromomethylpyrrole, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl and pyrrole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the sulfonyl and pyrrole groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the pyrrole moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methylphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-indol-2-yl)methyl]piperazine: Contains an indole moiety instead of a pyrrole moiety.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is unique due to the specific combination of the sulfonyl group, piperazine ring, and methyl-substituted pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-3-9-18(16)2/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRFEKFVFFMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.